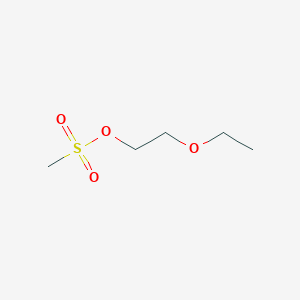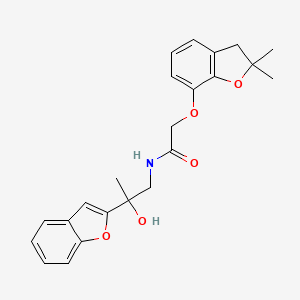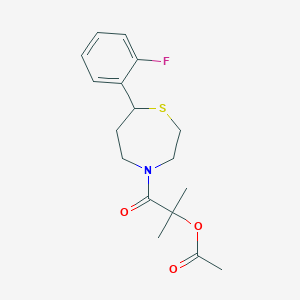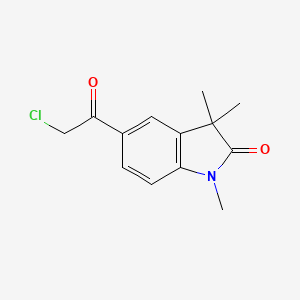![molecular formula C22H24N2O4S B2371241 2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide CAS No. 1115979-56-0](/img/structure/B2371241.png)
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Potential
- Anticancer Agents Synthesis : The compound's structure, related to tetrahydroisoquinoline derivatives, has been investigated for its anticancer potential. Studies have synthesized analogs maintaining the tetrahydroisoquinoline moiety, demonstrating significant cytotoxicity against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Antibacterial Properties
- Antibacterial Activities : Derivatives of this compound have been explored for their antibacterial properties. Research into 1,2,3-diazaborine derivatives, which includes structures similar to the compound , showed effectiveness against bacteria in vitro and in vivo (Grassberger, Turnowsky, & Hildebrandt, 1984).
Nonlinear Optical Properties
- Nonlinear Optical Applications : Studies have investigated compounds with similar structures for their nonlinear optical properties. These properties are crucial for developing materials for optical limiting applications (Ruanwas et al., 2010).
Catalytic Applications
- Catalysts in Chemical Reactions : The compound's derivatives have been used in synthesizing half-sandwich ruthenium complexes, which showed efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Antitumor Activity
- Novel Antitumor Agents : Research into novel 3-benzyl-4(3H)quinazolinone analogues, similar in structure to the compound , has shown broad-spectrum antitumor activity. These findings suggest potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Antiparasitic Potential
- Antiparasitic Drug Development : The compound's derivatives have been investigated for their antiparasitic activities, particularly against Trypanozoma cruzi and Plasmodium falciparum, suggesting its potential as a lead scaffold for antiparasitic drug development (Pagliero et al., 2010).
将来の方向性
While specific future directions for this compound were not found, it’s worth noting that polymeric micelles have been propitious for delivering a wide range of therapeutics . This suggests potential future applications in the field of nanomedicine for compounds like “2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide”.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonyl or quinolinyl groups
Mode of Action
Based on its structural similarity to other benzenesulfonyl and quinolinyl compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of the ethyl and propan-2-yl groups could influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Benzenesulfonyl derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism
Pharmacokinetics
The presence of the benzenesulfonyl group could potentially enhance the compound’s solubility in organic solvents , which might influence its absorption and distribution in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of its environment . Additionally, the presence of other molecules could influence the compound’s binding to its targets and its subsequent effects.
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-16-10-11-19-17(12-16)13-20(29(27,28)18-8-6-5-7-9-18)22(26)24(19)14-21(25)23-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRWXDHSRRBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)


![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)


![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)
